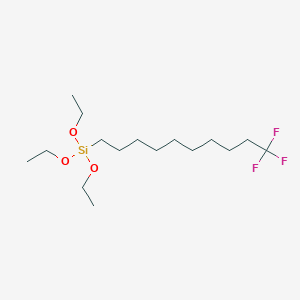

Triethoxy(10,10,10-trifluorodecyl)silane

Description

Properties

CAS No. |

656834-54-7 |

|---|---|

Molecular Formula |

C16H33F3O3Si |

Molecular Weight |

358.51 g/mol |

IUPAC Name |

triethoxy(10,10,10-trifluorodecyl)silane |

InChI |

InChI=1S/C16H33F3O3Si/c1-4-20-23(21-5-2,22-6-3)15-13-11-9-7-8-10-12-14-16(17,18)19/h4-15H2,1-3H3 |

InChI Key |

SSUYLRLVXJFMSX-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](CCCCCCCCCC(F)(F)F)(OCC)OCC |

Origin of Product |

United States |

Synthetic Pathways and Mechanistic Considerations for Triethoxy 10,10,10 Trifluorodecyl Silane

Methodologies for Triethoxy(10,10,10-trifluorodecyl)silane Synthesis

The creation of this compound is primarily achieved through the hydrosilylation reaction. This process involves the addition of a silicon-hydride bond across an unsaturated carbon-carbon bond.

Precursor Selection and Stoichiometric Control in Organosilane Synthesis

The synthesis of this compound typically involves the reaction of two primary precursors: triethoxysilane (B36694) (HSi(OEt)₃) and 10,10,10-trifluoro-1-decene (CF₃(CH₂)₇CH=CH₂). The selection of these precursors is critical. Triethoxysilane provides the reactive Si-H bond and the triethoxy functional groups, which are susceptible to hydrolysis for subsequent applications. 10,10,10-trifluoro-1-decene introduces the fluorinated decyl chain, which imparts specific surface properties such as hydrophobicity and oleophobicity.

Stoichiometric control is paramount to ensure high yields of the desired product and to minimize side reactions. Ideally, a slight excess of the alkene, 10,10,10-trifluoro-1-decene, may be used to ensure complete consumption of the more valuable triethoxysilane. However, precise 1:1 stoichiometry is often targeted to simplify purification processes. The reaction is typically carried out in the presence of a catalyst to facilitate the addition of the Si-H bond across the double bond of the alkene.

A general representation of the synthesis is as follows: HSi(OEt)₃ + CF₃(CH₂)₇CH=CH₂ → CF₃(CH₂)₉Si(OEt)₃

The purification of the final product can be achieved through distillation, where the desired this compound is separated based on its boiling point. google.com

Catalytic Approaches in this compound Production (e.g., Copper-Based Catalysis)

While platinum-based catalysts, such as Karstedt's catalyst, are highly effective for hydrosilylation, research has also explored the use of more abundant and cost-effective metals like copper. mdpi.comgoogle.com Copper catalysts can be employed in the direct synthesis of alkoxysilanes, which are precursors to compounds like this compound. researchgate.net The direct synthesis process involves the reaction of silicon with an alcohol in the presence of a copper catalyst. researchgate.net

In the context of producing this compound via hydrosilylation, copper-based catalysts have been investigated for their ability to promote the addition of silanes to alkenes. amanote.com The catalytic cycle with a copper catalyst would involve the activation of the Si-H bond of triethoxysilane and its subsequent addition to 10,10,10-trifluoro-1-decene. While specific examples for this exact reaction are not prevalent in the literature, the principles of copper-catalyzed perfluoroalkylation of alkynes suggest the feasibility of such an approach for alkenes. nih.gov

Advanced Synthetic Techniques: Microwave-Assisted Protocols for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, including reduced reaction times, increased yields, and enhanced purity of products. beilstein-journals.orgfrontiersin.org This technique can be effectively applied to the synthesis of organosilanes. google.com

Fundamental Reaction Mechanisms in Silane (B1218182) Chemistry Relevant to this compound

The utility of this compound often relies on its ability to hydrolyze and form stable siloxane bonds, typically on a substrate surface. Understanding the kinetics and equilibria of these reactions is crucial.

Hydrolysis Kinetics and Equilibrium in this compound Systems

The hydrolysis of this compound involves the reaction of the ethoxy groups (-OEt) with water to form silanol (B1196071) groups (-Si-OH) and ethanol (B145695) as a byproduct. This is a stepwise process, with each of the three ethoxy groups being sequentially replaced by a hydroxyl group.

CF₃(CH₂)₉Si(OEt)₃ + H₂O ⇌ CF₃(CH₂)₉Si(OEt)₂(OH) + EtOH CF₃(CH₂)₉Si(OEt)₂(OH) + H₂O ⇌ CF₃(CH₂)₉Si(OEt)(OH)₂ + EtOH CF₃(CH₂)₉Si(OEt)(OH)₂ + H₂O ⇌ CF₃(CH₂)₉Si(OH)₃ + EtOH

The hydrolysis reaction is reversible, and the position of the equilibrium is influenced by several factors, including the concentration of water and the presence of catalysts. gelest.com The rate of hydrolysis is generally slow in neutral conditions but can be significantly accelerated by acid or base catalysts. researchgate.netresearchgate.net Under acidic conditions, the reaction proceeds via protonation of the alkoxy oxygen, making the silicon atom more susceptible to nucleophilic attack by water. nih.gov Conversely, under basic conditions, the hydroxide (B78521) ion directly attacks the silicon atom.

The presence of the long, electron-withdrawing trifluorodecyl group is expected to influence the hydrolysis rate. Generally, electron-withdrawing groups can affect the reactivity of the silane. afinitica.com Theoretical studies on the hydrolysis of simple fluorosilanes like HSiF₃ and MeSiF₃ have shown that hydrolysis is thermodynamically less favorable compared to chlorosilanes. nih.gov While this compound has ethoxy groups rather than directly bonded fluorine atoms to silicon, the inductive effect of the terminal CF₃ group might still play a role in the reactivity.

Following hydrolysis, the resulting silanol groups are highly reactive and can undergo condensation reactions with other silanols or with the original ethoxy groups to form stable siloxane (Si-O-Si) bonds. This condensation is the basis for the formation of self-assembled monolayers and polymeric coatings.

The concentration of water is a critical parameter that directly affects both the rate and the extent of hydrolysis of this compound. researchgate.net According to Le Chatelier's principle, an increase in the concentration of water will shift the equilibrium of the hydrolysis reaction towards the formation of silanols. Stoichiometrically, the complete hydrolysis of a trialkoxysilane requires a specific water-to-silane molar ratio. nih.gov

Studies on various alkoxysilanes have demonstrated that increasing the water content generally enhances the rate of hydrolysis up to a certain point. nih.govresearchgate.net However, an excessive amount of water can sometimes lead to phase separation, as the non-polar organosilane may have limited solubility in a highly aqueous environment. For other functionalized silanes, an increase in water content has been shown to not only enhance hydrolysis but also to favor the subsequent self-condensation reactions. researchgate.net The optimal water concentration for a specific application will therefore depend on a balance between achieving a sufficient degree of hydrolysis and maintaining a homogeneous reaction medium to allow for controlled condensation and film formation.

The hydrolysis of alkoxysilanes is a complex process, with the reaction order with respect to water varying depending on the specific conditions. nih.gov For practical applications, the hydrolysis is often carried out in a co-solvent, such as an alcohol, to ensure miscibility of the silane and water. researchgate.netresearchgate.net

Impact of pH and Catalyst Type on Hydrolysis Pathway

The hydrolysis of this compound, the initial step in the sol-gel process, involves the conversion of its ethoxy groups (-OC₂H₅) into reactive silanol groups (-SiOH). This transformation is profoundly influenced by the pH of the reaction medium and the presence of catalysts. nih.gov

Under acidic conditions (pH < 7), the hydrolysis reaction is typically initiated by the protonation of an ethoxy group. nih.govmdpi.com This makes the silicon atom more electrophilic and susceptible to a backside nucleophilic attack by a water molecule. mdpi.com The rate of hydrolysis is generally rapid in acidic media, often faster than the subsequent condensation reactions. acs.org This leads to the formation of a solution rich in silanol intermediates. nih.gov

Conversely, under basic (alkaline) conditions (pH > 7), the hydrolysis mechanism proceeds via the direct nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom. unm.edunih.gov This forms a pentacoordinate silicon transition state, which then expels an ethoxide ion. nih.gov The rate of hydrolysis is also accelerated in alkaline media. nih.gov

The choice of catalyst is crucial in directing the hydrolysis pathway. Acid catalysts, such as hydrochloric acid or acetic acid, facilitate the protonation mechanism and are commonly used to ensure a rapid and complete hydrolysis step. acs.orgencyclopedia.pub Base catalysts, like ammonia (B1221849) or sodium hydroxide, promote the nucleophilic attack mechanism. illinois.edu The type and concentration of the catalyst not only affect the rate but also the structure of the resulting polymer, with acid catalysis generally favoring the formation of more linear, weakly branched polymers, while base catalysis tends to produce more highly branched, colloidal-like particles. unm.edu

The rate of hydrolysis for alkoxysilanes is typically at its minimum near a neutral pH. nih.govencyclopedia.pub

Table 1: Influence of pH on Hydrolysis and Condensation of Alkoxysilanes

| pH Range | Predominant Hydrolysis Mechanism | Relative Hydrolysis Rate | Relative Condensation Rate | Resulting Structure |

| Acidic (e.g., pH 2-4) | Electrophilic attack following protonation of alkoxy group. mdpi.comnih.gov | Fast acs.org | Slow acs.org | Primarily linear or weakly branched polymers. unm.edu |

| Neutral (e.g., pH ~7) | Spontaneous hydrolysis. | Minimum nih.gov | ||

| Basic (e.g., pH > 7) | Nucleophilic attack by hydroxyl ions. unm.edunih.gov | Fast nih.gov | Fast nih.gov | Highly branched, particulate clusters. unm.edu |

Steric and Inductive Effects on Hydrolysis Reactivity

The molecular structure of this compound inherently governs its reactivity. Two primary factors are at play: steric effects and inductive effects.

Steric effects arise from the spatial arrangement of atoms. The long 10,10,10-trifluorodecyl chain presents significant steric hindrance, which can impede the approach of a nucleophile (like water or a hydroxide ion) to the silicon center. osti.gov Similarly, the three ethoxy groups also contribute to steric crowding around the silicon atom. Generally, for alkoxysilanes, bulkier alkoxy groups lead to slower hydrolysis rates (e.g., methoxy (B1213986) > ethoxy > propoxy). mdpi.comencyclopedia.pub Therefore, the steric bulk of the trifluorodecyl group is expected to modulate the rate of hydrolysis. nih.govresearchgate.net

Condensation Mechanisms and Oligomerization Behavior of Silanol Intermediates

Following hydrolysis, the newly formed silanol intermediates (10,10,10-trifluorodecylsilanetriol) undergo condensation reactions. This process is responsible for the formation of siloxane bonds (Si-O-Si), which are the backbone of the resulting polymer network. wikipedia.org Condensation can proceed via two main pathways: a water-producing condensation between two silanol groups or an alcohol-producing condensation between a silanol group and a residual ethoxy group. nih.gov These successive condensation steps lead to the formation of dimers, trimers, and larger oligomers. uni-saarland.de

Self-Condensation Reactions and Network Formation

The trifunctional nature of the this compound precursor, meaning it possesses three hydrolyzable ethoxy groups, is critical for network formation. After hydrolysis, each silicon atom can form up to three siloxane bridges with neighboring molecules. This capacity for multi-directional bonding allows the self-condensation of silanol moieties to build a highly cross-linked, three-dimensional inorganic polymer network. researchgate.net The resulting structure is a silsesquioxane (RSiO₁.₅), where 'R' is the 10,10,10-trifluorodecyl group. mdpi.com The hydrophobic and oleophobic nature of the fluorinated side chains becomes an integral part of this network.

Competitive Reactions Between Hydrolysis and Condensation

Hydrolysis and condensation are concurrent and competitive reactions in the sol-gel process. afinitica.com The relative rates of these two processes dictate the structure of the final material and are heavily dependent on reaction conditions. researchgate.net

Under acidic catalysis, the hydrolysis rate is generally much faster than the condensation rate. acs.orgresearchgate.net This temporal separation allows for the accumulation of silanol monomers and small oligomers before significant network formation occurs. This typically results in more open, less condensed structures.

In contrast, under basic catalysis, the condensation rate is often faster than or comparable to the hydrolysis rate. This leads to the rapid formation of larger, more compact, and highly branched clusters or particles as soon as silanol groups are formed. unm.edu The concentration of water in the system also plays a critical role; higher water content can favor hydrolysis but may also influence condensation events depending on the specific silane and pH. researchgate.net

Control of Polymerization Degree for Specific Applications

The ability to control the degree of polymerization, and thus the molecular weight and architecture of the resulting polysiloxane, is essential for tailoring material properties for specific applications. uni-saarland.de Several parameters can be adjusted to achieve this control:

Monomer Concentration: Higher initial concentrations of this compound can lead to higher molecular weight polymers, although there may be an optimal concentration beyond which this effect diminishes. mdpi.com

Water/Silane Ratio (r): The stoichiometric amount of water needed for complete hydrolysis of a trialkoxysilane is r = 1.5. Varying this ratio affects both hydrolysis and condensation kinetics. Sub-stoichiometric amounts of water will result in incomplete hydrolysis and a less cross-linked network. nih.govmdpi.com

pH and Catalyst: As discussed, pH is a dominant factor. By carefully selecting the pH and catalyst, one can favor either linear growth (acidic conditions) or cluster formation (basic conditions), thereby controlling the polymer architecture. unm.edu

Temperature and Solvent: Increasing the temperature generally accelerates both hydrolysis and condensation rates, but often has a more pronounced effect on condensation. researchgate.net The choice of solvent can influence the solubility of the silane and the resulting oligomers, affecting the reaction kinetics and network growth. nih.gov

Intermediate Monomer Feed: Advanced strategies, such as feeding additional monomer partway through the reaction, can be used to broaden the molecular weight distribution if desired for certain applications. kpi.ua

By manipulating these factors, the polymerization can be guided to produce materials ranging from soluble, low-molecular-weight oligomers to high-molecular-weight, heavily cross-linked gels. mdpi.com

Sol-Gel Process Kinetics and Structural Evolution with this compound as Precursor

The sol-gel process using this compound as a precursor involves a transition from a solution of molecular precursors (sol) to a solid, three-dimensional network encapsulating the solvent (gel). ndhu.edu.tw The kinetics of this process and the structural evolution are distinct due to the unique properties of the precursor.

The process begins with the hydrolysis and condensation reactions as described. The long, hydrophobic 10,10,10-trifluorodecyl side chains significantly influence the solubility and assembly of the growing oligomers. mdpi.com These non-polar chains can lead to hydrophobic interactions, promoting aggregation and influencing the morphology of the resulting sol particles.

In an aqueous system without a co-solvent, the immiscibility of the silane can create a distinct reaction interface. mdpi.com Hydrolysis occurs at this interface, solubilizing the silane, while condensation and particle growth occur in the bulk solution. The rate of dissolution of the neat silane and the turbidity of the bulk solution can be used to monitor the sol-gel kinetics in situ. mdpi.com

As condensation proceeds, the oligomers grow and branch, eventually linking together to form a sample-spanning network, which marks the sol-to-gel transition. The structure of this gel is influenced by the reaction kinetics. Acid-catalyzed processes tend to form "polymeric" gels composed of weakly branched chains, while base-catalyzed reactions result in "colloidal" gels formed by the aggregation of dense, particle-like clusters. unm.edu The presence of the bulky, fluorinated side chains within the network imparts permanent hydrophobicity and oleophobicity to the final material. researchgate.net

Surface Functionalization and Interfacial Science with Triethoxy 10,10,10 Trifluorodecyl Silane

Mechanistic Investigations of Surface Grafting and Silanization

The process of covalently attaching silane (B1218182) molecules to a surface is known as silanization or grafting. rsc.org For trialkoxysilanes like Triethoxy(10,10,10-trifluorodecyl)silane, this process is a well-established method for modifying the chemistry of substrates that possess surface hydroxyl (-OH) groups, such as silicon wafers, glass, and many metal oxides. mpg.debohrium.com The mechanism involves a series of hydrolysis and condensation reactions that lead to a durable, covalently bonded monolayer. mpg.de

The adsorption of triethoxysilanes onto a hydroxylated surface is generally understood as a multi-step process.

Hydrolysis: The process begins with the hydrolysis of the ethoxy groups (–O–CH₂CH₃) attached to the silicon atom. In the presence of water, which is typically available as a thin adsorbed layer on the substrate, the ethoxy groups are replaced by hydroxyl groups, forming a reactive silanetriol (R-Si(OH)₃) intermediate. arxiv.org Excess water can lead to the formation of siloxane polymers in solution before surface attachment, which is often undesirable. researchgate.net

Reaction: R–Si(OCH₂CH₃)₃ + 3H₂O → R–Si(OH)₃ + 3CH₃CH₂OH

Condensation: The newly formed silanol (B1196071) groups can then undergo a condensation reaction with the hydroxyl groups present on the substrate surface. This reaction forms a strong, covalent siloxane bond (Si–O–Substrate), anchoring the molecule to the surface. mpg.de

Lateral Polymerization: Additionally, the silanol groups on adjacent, surface-adsorbed molecules can react with each other. This lateral condensation forms a cross-linked siloxane network (Si–O–Si) that runs parallel to the substrate surface, adding to the stability and robustness of the resulting film. arxiv.org

The adsorption kinetics can be influenced by temperature, with studies on similar silanes showing a slow adsorption process operative at temperatures up to 650 K and a much faster mode of adsorption above that threshold. tue.nl The long, fluorinated decyl chain of this compound is expected to play a significant role in the self-assembly process, driving the molecules to pack closely on the surface to minimize energy.

Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on a substrate. nih.gov For silanes, this process results in a dense, uniform film with a thickness of a single molecule. nih.gov The trifluorodecyl tail of the silane dictates the properties of the newly formed surface, in this case creating a hydrophobic, low-energy interface. mpg.denih.gov The formation and quality of these SAMs are highly dependent on the reaction conditions.

The creation of high-quality SAMs requires careful control over several experimental parameters. Research on analogous silanes provides insight into the key factors.

Temperature: The reaction temperature directly affects the rate of silanization. In a study on vinyl triethoxysilane (B36694), the grafting rate was observed to increase with temperature, peaking around 80°C. rsc.orgnih.gov At this temperature, the increased molecular thermal movement enhances the probability of collision between the silane and the surface, while also providing the activation energy for the condensation reaction. nih.gov However, excessively high temperatures can sometimes lead to more disordered films. researchgate.net

Adsorption Time: The formation of a complete monolayer is not instantaneous. Studies on octadecyltriethoxysilane (B1583869) (OTS) show that film thickness increases with silanization time until a plateau is reached, indicating the completion of the monolayer. mpg.de For OTS, this process can take several hours at room temperature to achieve a full, uniform film. mpg.de

Solvent Systems: The choice of solvent is critical. Silanization is often performed from a dilute solution in an anhydrous organic solvent, such as toluene, to prevent premature hydrolysis and self-polymerization of the silane in the bulk solution. nih.govnih.gov The presence of even trace amounts of water can lead to the formation of aggregates on the surface rather than a uniform monolayer. nih.gov However, a certain amount of water is necessary at the substrate interface to facilitate the hydrolysis required for grafting. researchgate.net In some systems, the reaction medium itself can be varied; for example, modifications of cellulose (B213188) with aminosilanes have been studied in pure water, ethanol (B145695), and water/ethanol mixtures, with the solvent affecting the degree of silane hydrolysis and the final surface modification. mdpi.com Deposition from the vapor phase is another method used to achieve high-quality SAMs, often at elevated temperatures. researchgate.net

The following table, based on data for the grafting of vinyl triethoxysilane on macroporous silica (B1680970) gel, illustrates how reaction conditions can influence the outcome of the silanization process.

Data adapted from studies on vinyl triethoxysilane to illustrate general principles. nih.gov

The uniformity of the silane film is crucial for its performance. A well-ordered, densely packed monolayer provides the most consistent and effective surface modification. nih.gov The long fluorodecyl chain of this compound is expected to promote a high degree of structural ordering due to van der Waals interactions between the chains, similar to how long hydrocarbon chains in molecules like OTS drive the formation of quasi-crystalline structures. mpg.de

Data from a study on Octadecyltriethoxysilane (OTS) illustrating the uniformity of a well-formed SAM. mpg.de

Formation and Characterization of Self-Assembled Monolayers (SAMs)

Surface Modification Strategies Utilizing this compound

The primary purpose of using a functional silane like this compound is to fundamentally alter the surface properties of a material. cranfield.ac.uk The trifluoromethyl (–CF₃) group provides a surface with very low free energy, resulting in properties such as hydrophobicity and oleophobicity. These characteristics are desirable in applications requiring non-stick surfaces, corrosion resistance, or controlled wetting. mpg.denih.gov

Silanes are widely used as "coupling agents" to promote adhesion between dissimilar materials, particularly between an inorganic material (like glass fibers or mineral fillers) and an organic polymer matrix. mdpi.comresearchgate.net The silane molecule acts as an interfacial bridge.

In the case of this compound, the triethoxy group would react and form strong covalent bonds with an inorganic substrate like silica, zirconia, or aluminum oxide. nih.gov The outward-facing layer would then consist of the densely packed trifluorodecyl chains. This fluorinated surface would exhibit strong adhesion to fluorinated polymers (e.g., Teflon) through favorable intermolecular interactions.

Conversely, this same fluorinated surface could be used to create a non-stick or low-adhesion interface with non-fluorinated polymers. The principle of using silanes to control adhesion is well-documented. For instance, in dental and medical applications, primers containing silanes and other functional monomers like 10-methacryloyloxydecyl dihydrogen phosphate (B84403) (MDP) are used to create durable bonds between resin cements and silica-coated zirconia restorations. nih.govnih.gov The silane improves bonding to the silica layer, demonstrating its critical role in mediating adhesion at the interface. nih.gov Therefore, this compound provides a versatile tool for either enhancing or preventing adhesion, depending on the chemical nature of the second material it comes into contact with.

Engineering Interfacial Adhesion between Dissimilar Materials

Enhancement of Bonding between Organic and Inorganic Matrices

This compound serves as a crucial coupling agent at the interface of organic and inorganic materials. The triethoxysilane end of the molecule can form strong, durable covalent bonds with inorganic substrates that possess hydroxyl groups, such as glass, ceramics, and metals. This reaction typically involves the hydrolysis of the ethoxy groups into silanols, which then condense with the hydroxyl groups on the inorganic surface, releasing ethanol as a byproduct.

Improvement of Composite Material Mechanical Performance

The direct consequence of improved interfacial bonding is the enhancement of the mechanical properties of composite materials. When stress is applied to a composite, the silane coupling layer facilitates efficient stress transfer from the weaker polymer matrix to the stronger inorganic reinforcement. This prevents stress concentration at the interface, which is a common point of failure in composites.

Table 1: Illustrative Mechanical Properties of Silane-Modified Composites (Based on Analogous Silane Research)

| Mechanical Property | Composite without Silane | Composite with Silane | Percentage Improvement |

| Flexural Strength | Lower | Higher | Up to 298.1% researchgate.net |

| Tensile Strength | Lower | Higher | Up to 353.8% researchgate.net |

Note: The data presented is based on research on 3-aminopropyl triethoxy silane and is illustrative of the potential improvements. researchgate.net

Development of Advanced Hydrophobic Surfaces

The creation of water-repellent, or hydrophobic, surfaces is a key application of this compound. This property is highly sought after for a wide range of applications, from self-cleaning coatings to moisture-resistant electronics.

Role of Fluorinated Groups in Surface Energy Reduction

The presence of the trifluoromethyl (-CF3) group at the end of the decyl chain is central to the hydrophobic nature of this silane. Fluorine is the most electronegative element, and when it replaces hydrogen in an alkyl chain, it creates a very low-energy surface. This low surface energy is the primary reason for the material's water-repellent properties. Liquids in contact with a low-energy surface tend to bead up, minimizing their contact area, rather than spreading out.

The principle of using low surface energy fluoroalkyl silanes is a common strategy for creating hydrophobic and even superhydrophobic surfaces. google.com Surfaces treated with these types of silanes can exhibit surface tensions below 35 mN/m, and in some cases, even below 25 mN/m. google.com

Tailoring Water Repellency through Surface Chemistry

By applying a coating of this compound to a surface, its water repellency can be precisely controlled. The silane molecules self-assemble into a thin, well-ordered layer, presenting the low-energy fluorinated groups to the external environment. This results in a high water contact angle, which is a measure of hydrophobicity.

Research on similar trifunctional alkane silanes has demonstrated the ability to create superhydrophobic surfaces. For instance, thin films of fluorinated silica nanoparticles have been shown to exhibit a static water contact angle of 151°. susnano.org While specific contact angle measurements for this compound are not widely published, it is expected to produce highly hydrophobic surfaces with contact angles significantly greater than 90°. gelest.com

Table 2: Water Contact Angles for Various Silane-Treated Surfaces

| Silane Type | Substrate | Water Contact Angle |

| Fluorinated Silica Nanoparticles (analogous) | Thin Film | 151° susnano.org |

| General Hydrophobic Silanes | Smooth Treated Surfaces | > 90° gelest.com |

Functionalization of Nanomaterials and Porous Substrates

The application of this compound extends to the modification of nanomaterials and the internal surfaces of porous materials. This functionalization is key to improving the performance and processability of these materials in various applications.

Preventing Agglomeration and Enhancing Dispersion Stability

Nanoparticles, due to their high surface area-to-volume ratio, have a strong tendency to clump together, or agglomerate. This agglomeration can negate the unique properties that make them desirable. Coating nanoparticles with this compound can prevent this. The silane layer creates a steric barrier around each particle, physically keeping them separated.

Furthermore, the fluorinated chains can improve the compatibility of the nanoparticles with non-polar solvents or polymer matrices, leading to a more stable and uniform dispersion. The covalent bonding of the silane to the nanoparticle surface ensures that this stabilizing layer is robust and long-lasting. While specific studies on this compound for this purpose are not prevalent, the general principle of using silanes to prevent the irreversible agglomeration of silica nanoparticles is well-established. researchgate.net The use of silanes helps to maintain electrostatic stabilization, leading to stable dispersions of functionalized particles. researchgate.net

Tuning Adsorption Characteristics for Specific Analytes

The modification of surfaces with this compound inherently alters their adsorption characteristics. The introduction of a dense layer of fluorinated alkyl chains results in a surface with very low polarizability and weak van der Waals interactions with many potential adsorbates. This characteristic is fundamental to creating anti-fouling and easy-to-clean surfaces.

While extensive research specifically detailing the tuning of adsorption for a wide range of specific analytes using this compound is not widely available in public literature, the principles of its surface chemistry allow for certain inferences. The primary mechanism of tuning is the drastic reduction in surface energy, which discourages the adsorption of polar liquids and many organic contaminants.

Research has focused on leveraging this property to prevent the non-specific adsorption of larger entities. For instance, the creation of superhydrophobic surfaces on materials like cotton and polyester (B1180765) fabrics using this silane has been documented. These surfaces exhibit extremely high water contact angles, effectively preventing water and, by extension, water-borne analytes from adsorbing.

Table 1: Illustrative Contact Angle Data for Surfaces Modified with this compound

| Substrate Material | Treatment | Water Contact Angle (°) | Oil Contact Angle (°) |

| Cotton Fabric | Untreated | ~0 (absorbent) | - |

| Cotton Fabric | Treated | >150 | >130 |

| Polyester Fabric | Untreated | ~70 | - |

| Polyester Fabric | Treated | >145 | - |

| Glass | Untreated | <20 | - |

| Glass | Treated | >110 | >70 |

Note: The data presented are representative values from various studies on fluorosilane coatings and are intended for illustrative purposes.

The high contact angles achieved are indicative of a surface that has been tuned to resist wetting and, consequently, the adsorption of substances that rely on surface spreading and polar interactions. The durability of such coatings, even after numerous washing cycles, suggests a stable modification of adsorption properties. While this demonstrates a broad tuning against polar and aqueous analytes, further research is required to explore the selective adsorption or controlled release of specific non-polar analytes from surfaces modified with this silane.

Applications in Advanced Membrane Development

The application of this compound in advanced membrane development is an area of growing interest, primarily driven by the need for membranes with enhanced anti-fouling and anti-wetting properties. In membrane processes such as membrane distillation (MD), maintaining a hydrophobic surface is critical to prevent the wetting of pores and ensure the selective transport of vapor.

The modification of membrane surfaces with fluorinated silanes, in general, has been shown to be an effective strategy for creating robust hydrophobic and oleophobic membranes. While specific performance data for membranes modified exclusively with this compound is limited in readily available literature, the principles underlying its use are well-established. The covalent attachment of the fluorinated decyl chains to the membrane surface and within its porous structure can lead to several advantageous effects:

Increased Hydrophobicity: A significant increase in the water contact angle of the membrane surface, which is crucial for preventing pore wetting in MD and other gas/vapor separation processes.

Reduced Fouling: The low surface energy imparted by the fluorinated coating can minimize the adhesion of foulants such as proteins, oils, and other organic matter, thereby prolonging the operational lifespan of the membrane and reducing cleaning requirements.

Enhanced Flux and Selectivity: By preventing pore wetting and fouling, the modified membrane can maintain a higher and more stable flux of the desired permeate. The chemical nature of the fluorinated surface can also contribute to the selective transport of certain non-polar gases over polar ones.

Table 2: Potential Performance Enhancements in Membranes Modified with Fluorosilanes

| Membrane Property | Expected Impact of this compound Modification | Rationale |

| Water Contact Angle | Significant Increase | Low surface energy of the trifluoromethyl groups. |

| Pore Wetting | Reduced | Enhanced hydrophobicity prevents liquid water entry. |

| Fouling Resistance | Improved | Low adhesion of polar and organic foulants. |

| Permeate Flux | Stabilized or Increased | Reduced fouling and maintained pore integrity. |

| Salt Rejection (in MD) | High | Prevention of liquid breakthrough containing dissolved salts. |

Further dedicated research and publication of findings are necessary to fully quantify the impact of this compound on key membrane performance metrics such as permeability, selectivity for specific analytes, and long-term stability under various operational conditions. The development of advanced composite membranes incorporating this silane could offer promising solutions for challenging separation processes in water treatment, food processing, and biotechnology.

Advanced Materials Science Research Featuring Triethoxy 10,10,10 Trifluorodecyl Silane

Integration in Polymer Science and Composite Materials Research

Silane (B1218182) coupling agents are crucial for improving the performance of composite materials by acting as an intermediary to bond organic polymers to inorganic fillers. shinetsusilicone-global.com This enhances the material's mechanical strength, adhesion, and durability. shinetsusilicone-global.com

The incorporation of silanes into polymer composites is a well-established method for improving thermal properties. The silane coupling agent enhances the adhesion between the polymer matrix and inorganic fillers, which can lead to better heat resistance and thermal conductivity. icm.edu.plmdpi.com

In a study on Zirconium-based metallic glass/polytetrafluoroethylene (PTFE) composites, the addition of triethoxyvinylsilane was found to significantly enhance the thermal performance. mdpi.com Thermogravimetric analysis (TGA) showed that the composites were thermally stable up to temperatures of 450–460 °C. mdpi.com The presence of the silane also improved the thermal conductivity of the composite material. mdpi.com While this study used a vinyl-silane, the fundamental principle of improved interfacial bonding applies to other functional silanes like Triethoxy(10,10,10-trifluorodecyl)silane. The inherent stability of the fluorocarbon chain in this compound is also expected to contribute positively to the thermal stability of the resulting polymer composites.

Key Research Findings on Silane in Polymer Composites:

| Composite System | Silane Used | Key Finding |

|---|---|---|

| Zr65Cu17.5Ni10Al7.5 / PTFE | Triethoxyvinylsilane | Thermal stability up to 450-460 °C; increased thermal conductivity compared to composites without silane. mdpi.com |

This compound and similar fluorinated silanes are used to modify resin systems to impart specialized surface properties, particularly hydrophobicity and oleophobicity. A Korean patent details a method for producing a modified silicone resin by reacting (heptadecafluoro-1,1,2,2-tetrahydrodecyl) triethoxysilane (B36694) with (3-glycidoxypropyl) trimethoxysilane (B1233946). google.com This process creates a fluorinated siloxane resin designed for coatings that require high water and oil repellency. google.com

The modification of resins with silanes can also enhance mechanical properties. In polyester (B1180765) resin-based composites, modifying the filler with various silanes, including a novel triethoxy(ketoimino)silane, was shown to increase the stiffness and tensile strength of the final material compared to composites with unmodified filler. icm.edu.pl This demonstrates that the choice of silane can be tailored to achieve specific performance outcomes in the modified resin system. icm.edu.pl General studies on silane monomers show their ability to interact with resins to improve properties such as tear strength, flexibility, and hardness. siltech.com

Applications in Coating Technologies and Thin Films

The ability of this compound to form robust, low-energy surfaces makes it highly suitable for advanced coating applications. It is frequently used in sol-gel processes to create thin films with tailored functionalities.

The sol-gel process is a versatile method for creating thin, uniform coatings on various substrates at low temperatures. nih.govresearchgate.net This technique involves the hydrolysis and condensation of precursors, typically alkoxysilanes, to form a stable siloxane (Si-O-Si) network. nih.gov Fluorinated silanes like this compound are incorporated into sol-gel formulations to create hybrid organic-inorganic coatings with very low surface energy.

Research has shown that creating superhydrophobic surfaces often requires the use of long-chain alkyl or fluoroalkyl silanes. A study on hybrid sol-gel coatings synthesized from tetraethyl orthosilicate (B98303) (TEOS) and various alkyl trimethoxysilanes found that superhydrophobicity (water contact angle > 150°) was only achieved when the alkyl chain length was ten carbons or longer. nih.gov The use of 1H,1H,2H,2H-perfluorodecyltriethoxysilane (PFDTS), a compound structurally similar to the target silane, has been used to hydrophobically treat silica (B1680970) coatings, resulting in superhydrophobic properties. nih.gov

The performance of these coatings is notable. In the study using long-chain alkyl silanes, coatings prepared with decyltrimethoxysilane (B1661985) (DTMS) and octadecyltrimethoxysilane (B1207800) (ODTMS) exhibited water contact angles over 150° and water sliding angles below 5°, along with high optical transmission. nih.gov Furthermore, sol-gel films made with a trifluoromethyl-phenyl silane demonstrated good corrosion protection and thermal stability, with the organic components remaining intact up to 450°C. researchgate.net

Performance of Sol-Gel Coatings with Long-Chain Silane Precursors

| Silane Precursor (ATMS) | TEOS:ATMS Molar Ratio | Water Contact Angle (WCA) | Water Sliding Angle (WSA) | Optical Transmittance |

|---|---|---|---|---|

| Propyl trimethoxysilane (PrTMS) | 1:1 | 125° | > 90° | ~90% |

| Decyltrimethoxysilane (DTMS) | 1:1 | 155° | < 5° | ~88% |

| Octadecyl trimethoxysilane (ODTMS) | 1:1 | 160° | < 5° | ~82% |

Data derived from a study on hybrid sol-gel superhydrophobic coatings. nih.gov

The primary application of this compound in coatings is the creation of anti-fouling and self-cleaning surfaces. This functionality is a direct result of the superhydrophobic properties it imparts. A surface is considered superhydrophobic and potentially self-cleaning when it exhibits a water contact angle (WCA) greater than 150° and a low contact angle hysteresis or sliding angle (SA), typically less than 10°. researchgate.netmdpi.com

The mechanism relies on creating a surface with both low surface energy and a specific hierarchical roughness. mdpi.com The long fluorinated chain of this compound provides the extremely low surface energy. nih.gov When used in a sol-gel process, often with silica nanoparticles, it helps generate the necessary micro- and nano-scale roughness. nih.gov This combination forces water droplets to sit on top of the surface roughness, trapping a layer of air underneath (the Cassie-Baxter state). As a result, the droplets have very little adhesion to the surface and can easily roll off, carrying away dust and contaminants in the process. mdpi.com

Studies have successfully created such surfaces using similar long-chain fluorinated silanes. For instance, superhydrophobic silica coatings were achieved through hydrophobic treatment with 1H,1H,2H,2H-perfluorodecyltriethoxysilane (PFDTS). nih.gov The effectiveness of fluorinated silanes was also demonstrated in a study on cotton fabrics, where treatment with (3,3,3-trifluoropropyl)dichloromethylsilane resulted in successful hydrophobization. researchgate.net

Research in Microelectromechanical Systems (MEMS) and Biosensing Platforms

In the field of micro- and nanotechnology, surface properties become critically important. The high surface area-to-volume ratio in devices like Microelectromechanical Systems (MEMS) can lead to operational failure due to adhesion, a phenomenon known as stiction. Fluorinated silanes play a vital role in mitigating this issue.

Research has extensively documented the use of the closely related compound (1H,1H,2H,2H-Heptadecafluorodecyl)trichlorosilane (FDTS) to form self-assembled monolayers (SAMs) as anti-stiction coatings in MEMS. cymitquimica.com These monolayers are extremely thin coatings that covalently bond to the device's surfaces (typically silicon or silicon dioxide). The densely packed, fluorinated chains create an ultra-low-energy surface that is highly hydrophobic and oleophobic, preventing moving parts of the micro-device from sticking together. cymitquimica.com Given that this compound shares the same functional fluorinated chain and a hydrolyzable head group, it functions on the same principle for creating anti-stiction layers. The primary difference is that the triethoxy version releases ethanol (B145695) upon hydrolysis, which is less corrosive than the hydrochloric acid released by trichlorosilanes. shinetsusilicone-global.com

In biosensing, surface functionalization is key to device performance. Porous silicon is a common material for biosensors due to its large surface area. Modifying porous silicon with perfluoro-silanes has been shown to systematically increase the water contact angle, creating highly hydrophobic or even superhydrophobic surfaces depending on the substrate's porosity. semanticscholar.org This controlled wettability is crucial for managing fluid flow in microfluidic channels, preventing non-specific protein adsorption, and defining specific reaction zones on a biosensor chip.

Functionalization of Semiconductor Surfaces (e.g., Silicon Carbide, Indium Tin Oxide)

The ability to tailor the surface properties of semiconductors is crucial for a wide range of advanced applications, from microelectronics to sensors. This compound and related fluoroalkylsilanes are employed to create robust, low-energy surfaces on materials like Silicon Carbide (SiC) and Indium Tin Oxide (ITO).

The functionalization process for these semiconductor surfaces generally involves a two-step mechanism. First, the substrate surface is treated to ensure the presence of hydroxyl groups, which act as anchoring sites for the silane molecules. For SiC, this can be achieved through processes like calcination followed by treatment with a Piranha solution (a mixture of sulfuric acid and hydrogen peroxide). cyberleninka.ru For ITO, a transparent conducting oxide, cleaning procedures involving UV/ozone treatment are common to remove organic contaminants and generate hydroxylated surfaces. dtic.mil

Following surface preparation, the semiconductor is exposed to the fluoroalkylsilane, often in a solution or via vapor deposition. mpg.dedtic.mil The ethoxy groups (-OC2H5) on the silane hydrolyze in the presence of trace amounts of water to form reactive silanol (B1196071) groups (-Si(OH)3). These silanols then condense with the hydroxyl groups on the semiconductor surface, forming strong, covalent Si-O-Si bonds and releasing ethanol as a byproduct. kyoto-u.ac.jp The fluorinated alkyl chains then orient away from the surface, creating a dense, low-energy monolayer. researchgate.net

Research on the functionalization of ITO with perfluoroorganosilanes has demonstrated the creation of highly hydrophobic surfaces. For instance, the formation of self-assembled monolayers using perfluoroorganosilanes on ITO substrates resulted in surfaces with advancing water contact angles as high as 105°. researchgate.netacs.org In a comparative study, ITO surfaces modified with a similar compound, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyltriethoxysilane, also exhibited significant changes in surface properties, indicating the formation of a well-ordered, amphiphobic layer. core.ac.uk

While specific studies on this compound on SiC are not widely documented, research on modifying SiC with other silane coupling agents confirms the viability of this approach. For example, studies using 3-aminopropyl triethoxysilane (KH550) and 3-mercaptopropyl trimethoxysilane (KH590) on SiC powders have shown successful surface functionalization, leading to enhanced hydrophobicity with contact angles increasing from 106.8° to 127.5° after a two-step modification. bohrium.com The principles of this surface chemistry are directly applicable to fluorinated silanes like this compound to impart both hydrophobicity and oleophobicity. bohrium.comresearchgate.net

Table 1: Surface Properties of Functionalized Semiconductor Substrates

| Silane Modifier | Substrate | Resulting Property | Value |

|---|---|---|---|

| Perfluoroorganosilanes | Indium Tin Oxide (ITO) | Advancing Contact Angle | 105° researchgate.netacs.org |

| 2,2,3,3,4,4,5,5,6,6,6-undecafluoro-N-[3-(trimethoxysilyl)propyl]hexanamide | Indium Tin Oxide (ITO) | Water Contact Angle | 113.5° core.ac.uk |

| 2,2,3,3,4,4,5,5,6,6,6-undecafluoro-N-[3-(trimethoxysilyl)propyl]hexanamide | Indium Tin Oxide (ITO) | Surface Energy | 14.0 mJ m⁻² core.ac.uk |

| KH590 & Hexadecyl Iodide | Silicon Carbide (SiC) | Water Contact Angle | 127.5° bohrium.com |

Development of Stable Interfaces for Biomolecule Immobilization

The creation of stable and well-defined interfaces is a critical step in the development of biosensors, biochips, and other biomedical devices. These interfaces must effectively immobilize biomolecules while preserving their biological activity. Fluoroalkylsilanes, including this compound, play a vital role in constructing such platforms.

The highly ordered and chemically inert nature of fluorinated self-assembled monolayers provides an ideal foundation for subsequent biomolecule attachment. platypustech.com The low surface energy of the fluorinated layer minimizes non-specific adsorption of unwanted proteins or other contaminants from biological media, which is a common challenge in biosensor applications. This "anti-fouling" property is crucial for ensuring sensor specificity and reliability. core.ac.uk

The functionalization strategy often involves creating a mixed monolayer. For example, a surface can be co-functionalized with this compound and another silane that possesses a reactive terminal group (e.g., an amino, carboxyl, or epoxy group). The fluorinated silane provides a stable, anti-fouling background, while the functional silane provides specific sites for the covalent immobilization of biomolecules like antibodies, enzymes, or DNA.

Research has shown that organosilane-functionalized ITO electrodes can serve as effective platforms for biosensing. nih.gov For instance, (3-glycidoxypropyl)trimethoxysilane (GOPTS) has been used to immobilize antibodies on ITO surfaces for the detection of E. coli. nih.gov The fluorinated monolayer enhances this concept by providing a more robust and cleaner background for such interactions. Studies on fluorine-doped tin oxide (FTO), a similar material to ITO, have demonstrated that mixed silane monolayers can be used to form tethered bilayer membranes capable of reconstituting pore-forming proteins, showcasing their relevance in biosensors for toxin detection. researchgate.net The fluorinated surface helps to control the interface, preventing the denaturation of sensitive biomolecules and ensuring a stable environment for biological reactions.

The stability of the siloxane bond to the oxide surface, combined with the chemical inertness of the fluorocarbon chain, results in an interface that is resistant to degradation in aqueous and biological environments, making it suitable for long-term sensing applications. core.ac.uk

Analytical and Spectroscopic Characterization Techniques in Triethoxy 10,10,10 Trifluorodecyl Silane Research

Spectroscopic Analysis of Reaction Pathways and Product Evolution

Spectroscopic techniques are indispensable for elucidating the mechanisms of hydrolysis and condensation of Triethoxy(10,10,10-trifluorodecyl)silane, which are the fundamental reactions for the formation of siloxane bonds and the subsequent growth of films.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Hydrolysis and Condensation Kinetics (e.g., ¹H NMR, ²⁹Si NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the hydrolysis and condensation kinetics of alkoxysilanes in solution. azonano.comucsb.eduresearchgate.net While specific kinetic data for this compound is not extensively detailed in the reviewed literature, the principles of NMR analysis applied to other trialkoxysilanes provide a clear framework for how such an investigation would proceed. azonano.comucsb.edupiketech.com

¹H NMR Spectroscopy: This technique is primarily used to follow the hydrolysis reaction by monitoring the changes in the concentration of the ethoxy groups of the silane (B1218182) and the production of ethanol (B145695). The protons of the methylene (B1212753) group (–O–CH₂–CH₃) in the ethoxy substituent of this compound would exhibit a characteristic quartet signal. As hydrolysis proceeds, this signal's intensity decreases, while a new quartet corresponding to the methylene protons of ethanol appears and grows in intensity. By integrating these signals over time, the rate of hydrolysis can be quantified.

²⁹Si NMR Spectroscopy: As the central atom in the silane molecule, the silicon nucleus is highly sensitive to its chemical environment, making ²⁹Si NMR an ideal technique for tracking the progression from monomer to oligomers and eventually to a polysiloxane network. azonano.comucsb.edu The different silicon species are often denoted as Tⁿ, where 'T' signifies a trifunctional unit (R-Si(OX)₃) and 'n' represents the number of bridging oxygen atoms (siloxane bonds) connected to the silicon atom.

The hydrolysis and condensation process can be represented by the following simplified scheme:

T⁰ : The initial unhydrolyzed monomer, this compound.

Hydrolysis Intermediates : Partially and fully hydrolyzed species such as (EtO)₂Si(OH)(R), (EtO)Si(OH)₂(R), and Si(OH)₃(R), where R is the 10,10,10-trifluorodecyl group.

T¹ : A silicon atom with one siloxane bond (dimers).

T² : A silicon atom with two siloxane bonds (linear chains or cyclic species).

T³ : A silicon atom with three siloxane bonds (fully cross-linked network). azonano.com

Each of these species would have a distinct chemical shift in the ²⁹Si NMR spectrum, allowing for their identification and quantification over time. azonano.comucsb.edu This provides detailed insights into the relative rates of hydrolysis and condensation. For instance, under acidic conditions, hydrolysis is generally enhanced, leading to a rapid formation of silanol (B1196071) species, while condensation reactions may proceed more slowly. azonano.compiketech.com

A hypothetical progression of species during the hydrolysis and condensation of this compound as observed by ²⁹Si NMR is presented in the table below.

| Species Notation | Description | Expected Observation |

| T⁰ | Unreacted Monomer | Initial dominant peak, decreases over time. |

| T¹ | Dimer/End-group | Appears as T⁰ is consumed, then may decrease as further condensation occurs. |

| T² | Linear Chain Mid-group | Appears after T¹, indicating oligomerization. |

| T³ | Cross-linked site | Appears as the network matures, becoming the dominant species in the final film. |

This table is illustrative of the expected evolution of silicon species during the sol-gel process of a trialkoxysilane and is based on general principles of silane chemistry.

Fourier Transform Infrared (FT-IR) Spectroscopy for Chemical Bond Analysis and Film Characterization

Fourier Transform Infrared (FT-IR) spectroscopy is a versatile and widely used technique for the analysis of this compound and the films it forms. azonano.compiketech.com It provides valuable information about the chemical bonds present in a sample, allowing for the confirmation of successful film deposition and the study of its structure. azonano.compiketech.com FT-IR can be employed in various modes, such as attenuated total reflection (ATR) for surface analysis or transmission for bulk samples. piketech.com

In the context of this compound films, FT-IR is used to:

Confirm Hydrolysis and Condensation: The disappearance of Si-O-C stretching vibrations from the ethoxy groups and the appearance of a broad band associated with Si-O-Si stretching vibrations (typically in the 1000-1200 cm⁻¹ region) confirm the formation of a polysiloxane network. The presence of a broad O-H stretching band (around 3200-3600 cm⁻¹) can indicate the presence of residual silanol (Si-OH) groups or adsorbed water.

Verify the Presence of the Fluoroalkyl Chain: The characteristic C-F stretching vibrations (typically in the 1100-1300 cm⁻¹ region) provide clear evidence of the incorporation of the 10,10,10-trifluorodecyl chain into the film.

Assess the Order of Self-Assembled Monolayers: For well-ordered SAMs, the position and width of the CH₂ symmetric and asymmetric stretching peaks can provide information about the conformational order (gauche vs. trans) of the alkyl portion of the silane chain.

The table below lists key vibrational modes relevant to the FT-IR analysis of this compound films.

| Wavenumber (cm⁻¹) | Assignment | Significance in Film Characterization |

| ~2930 and ~2850 | Asymmetric and symmetric CH₂ stretching | Presence of the decyl chain; peak position can indicate conformational order. |

| ~1100-1300 | C-F stretching | Confirms the presence of the trifluoromethyl group. |

| ~1000-1200 | Asymmetric Si-O-Si stretching | Indicates the formation of the polysiloxane backbone of the film. |

| ~900 | Si-OH stretching | Presence of unreacted silanol groups. |

Surface Science Techniques for Monolayer and Film Characterization

Once a film or monolayer of this compound is deposited on a substrate, a variety of surface-sensitive techniques are employed to characterize its physical properties, including thickness, wettability, and morphology.

Ellipsometry for Film Thickness Determination

Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in the polarization state of light upon reflection from a surface to determine the thickness and optical constants of thin films. horiba.comjascoinc.comwikipedia.org It is exceptionally sensitive, capable of measuring films down to a single monolayer. jawoollam.com

In the study of this compound films, ellipsometry is the primary method for accurately determining the film thickness. By fitting the experimental data to a model that represents the substrate and the film, a precise thickness value can be extracted. horiba.com This is crucial for controlling the deposition process and for correlating film thickness with other properties like wettability and surface coverage. For example, the thickness of a fully extended, vertically oriented monolayer of a long-chain alkylsilane can be theoretically calculated and compared with the ellipsometric thickness to assess the packing density and orientation of the molecules in the SAM.

The following table presents representative film thickness data for silane films on silicon substrates, illustrating the type of information obtained from ellipsometry.

| Silane Type | Deposition Method | Film Thickness (nm) | Reference |

| Long-chain alkylsilane | Drop-casting | 1.2 ± 0.2 | nih.gov |

| Long-chain alkylsilane | Drop-casting | 1.9 ± 0.2 | nih.gov |

| Glymo | Dip coating | 5.3 | rsc.org |

This data is illustrative and sourced from studies on various silanes to demonstrate the application of ellipsometry.

Contact Angle Goniometry for Wettability Assessment

Contact angle goniometry is a straightforward yet powerful technique for assessing the wettability of a surface. It involves measuring the angle at which a liquid droplet meets a solid surface. For this compound, which has a fluorinated tail, the primary application is to measure the static water contact angle to quantify the hydrophobicity of the modified surface.

The trifluoromethyl (CF₃) group is known to have a very low surface energy, and a well-formed, densely packed monolayer of this compound is expected to exhibit a high water contact angle, indicating a hydrophobic surface. The measured contact angle provides information on the completeness and quality of the SAM. A low contact angle might suggest incomplete coverage, a disordered layer, or the presence of hydrophilic defects.

The table below shows typical water contact angles for surfaces modified with different types of silanes.

| Surface Modifier | Substrate | Water Contact Angle (°) | Reference |

| Trichlorododecylsilane | Silicon | 110 | researchgate.net |

| Trimethylchlorosilane | Silicon | 102 | researchgate.net |

| Octadecyltrichlorosilane (B89594) (OTS) | SiO₂ | 105 ± 2 | rsc.org |

| Untreated | SiO₂ | 25 | rsc.org |

This data is provided to exemplify the results obtained from contact angle goniometry.

Atomic Force Microscopy (AFM) for Surface Morphology and Roughness

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a surface at the nanoscale. chalcogen.ro It is used to visualize the morphology of this compound films and to quantify their surface roughness.

AFM can reveal:

Surface Coverage: Whether the film is a complete monolayer or if it contains pinholes or defects.

Domain Structure: The presence of aggregated domains or islands of silane molecules.

Surface Roughness: A quantitative measure, such as the root-mean-square (RMS) roughness, which is a key parameter for many applications. A smooth, uniform film will have a low RMS roughness, often comparable to the underlying substrate.

For instance, initial stages of SAM formation might show island-like growth, which can be directly observed with AFM. In a well-formed monolayer, the surface is typically very smooth. nih.gov

The following table provides examples of surface roughness data obtained by AFM for various silane films.

| Film/Substrate | RMS Roughness (nm) | Reference |

| Bare Silicon Wafer | 0.14 ± 0.02 | nih.gov |

| OTS Silane Film | 0.17 ± 0.02 | nih.gov |

| DTS Silane Film (initial phase) | 0.34 ± 0.03 | nih.gov |

| DTS Silane Film (later phase) | 0.67 ± 0.04 | nih.gov |

This data is illustrative of AFM measurements on silane films and is sourced from studies on various silanes.

Sum Frequency Generation (SFG) Spectroscopy for Surface Ordering

Sum Frequency Generation (SFG) spectroscopy is a surface-specific vibrational spectroscopy technique ideal for investigating the molecular orientation and conformational order of molecules at interfaces. mdpi.comosu.edu As a second-order nonlinear optical process, SFG is forbidden in media with inversion symmetry, making it highly sensitive to the symmetry breaking that occurs at a surface or interface. mdpi.com This makes it a powerful tool for probing the structure of self-assembled monolayers (SAMs) of this compound on various substrates.

In the context of this compound research, SFG is employed to elucidate the ordering of the trifluorodecyl chains. By tuning an infrared (IR) laser to the vibrational frequencies of the functional groups within the molecule (e.g., CH₂, CF₃), and overlapping it with a fixed visible laser beam, an SFG signal is generated. mdpi.com The intensity and polarization of this signal provide detailed information about the orientation of these specific groups. nih.gov For instance, strong SFG signals from the terminal CF₃ group would indicate a high degree of conformational order and a perpendicular orientation of the alkyl chains relative to the surface. Conversely, weaker or absent signals suggest a disordered, or "gauche," conformation. mdpi.com Researchers can thus quantify the degree of surface ordering and how it changes in response to different environments, such as in air versus submerged in a liquid. nih.gov

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Information Yielded |

|---|---|---|---|

| -CF₃ | Symmetric Stretch | ~1385 | Indicates presence and ordering of the terminal trifluoromethyl group. |

| -CH₂- | Symmetric Stretch (d⁺) | ~2850 | Intensity ratios (e.g., r⁺/r⁻) provide insight into the conformational order (all-trans vs. gauche defects) of the alkyl chain. |

| -CH₂- | Asymmetric Stretch (d⁻) | ~2920 |

; document.getElementById('table-container-1').innerHTML = expectedSfgVibrationalModesTable; const style = document.createElement('style'); style.textContent =

.table-container {

margin: 20px 0;

font-family: Arial, sans-serif;

}

.interactive-table {

width: 100%;

border-collapse: collapse;

box-shadow: 0 2px 4px rgba(0,0,0,0.1);

}

.interactive-table th, .interactive-table td {

border: 1px solid #ddd;

padding: 12px;

text-align: left;

}

.interactive-table th {

background-color: #f2f2f2;

font-weight: bold;

}

.interactive-table tbody tr:nth-child(even) {

background-color: #f9f9f9;

}

.interactive-table tbody tr:hover {

background-color: #e9e9e9;

}

; document.head.appendChild(style);

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Surface Coverage

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. [14, 24] It is indispensable for verifying the successful deposition and integrity of this compound films on substrates.

The process involves irradiating the surface with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoemitted electrons is measured, and from this, the binding energy can be calculated. Each element has a unique set of binding energies, allowing for unambiguous elemental identification. For this compound, XPS survey scans confirm the presence of silicon (Si), carbon (C), oxygen (O), and fluorine (F) on the surface, and the attenuation of substrate signals (e.g., Au, Al, Si) indicates the formation of an overlayer.

High-resolution scans of individual elemental peaks provide chemical state information. For example, the C 1s spectrum can be deconvoluted to identify carbons in different environments, such as C-Si, C-C, C-F, and the terminal CF₃ group. The Si 2p spectrum helps confirm the formation of Si-O-Si (siloxane) bonds upon film formation and Si-O-Substrate bonds, indicating covalent attachment. Furthermore, by analyzing the attenuation of the substrate's photoelectron signal, the thickness of the silane layer can be estimated, providing a measure of surface coverage.

| Core Level | Expected Binding Energy (eV) | Information Confirmed |

|---|---|---|

| F 1s | ~689 | Presence of trifluoromethyl groups. |

| C 1s | ~285 (C-C/C-H), ~286.5 (C-O), ~291 (CF₂), ~293.5 (CF₃) | Confirms the alkyl chain and its fluorination. |

| O 1s | ~532.5 | Presence of Si-O-Si (siloxane) and/or Si-O-C bonds. |

| Si 2p | ~102-103 | Indicates the siloxane network (Si-O-Si). |

; document.getElementById('table-container-2').innerHTML = expectedXpsBindingEnergiesTable;

Chromatographic and Mass Spectrometric Approaches for Compound Purity and Detection

Chromatographic techniques coupled with mass spectrometry are the cornerstone for assessing the purity of this compound and for its trace-level detection and quantification in various matrices. These methods separate the target analyte from impurities or matrix components before its introduction into a mass spectrometer for sensitive and specific identification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS/MS, APGC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds like organosilanes. nih.govdss.go.th It is frequently used to determine the purity of silane reagents by separating the main component from starting materials, by-products, or degradation products. The identity of the chromatographic peaks can be confirmed using mass spectrometry. dss.go.th

For enhanced selectivity and sensitivity, particularly in complex matrices, tandem mass spectrometry (MS/MS) is employed. An analytical method for other fluorinated silanes has been successfully developed using GC-MS/MS. diva-portal.org More recently, Atmospheric Pressure Gas Chromatography (APGC) has emerged as a powerful alternative ionization source. APGC is a soft ionization technique that typically generates abundant molecular ions with minimal fragmentation. gcms.czgcms.cz This is highly advantageous as it simplifies the selection of a precursor ion for MS/MS analysis, leading to improved selectivity and sensitivity, which is crucial for trace analysis. nih.gov This makes APGC-MS/MS a highly suitable method for the definitive identification and quantification of this compound. waters.com

| Compound | Hypothetical Retention Time (min) | Key Mass Fragments (m/z) | Analytical Purpose |

|---|---|---|---|

| This compound | 15.2 | [M-OEt]⁺, [M-C₂H₅]⁺, fragments from alkyl chain cleavage | Purity assessment, identification. |

| Unreacted Precursors / By-products | < 15.2 | Varies based on impurity structure | Impurity profiling. |

; document.getElementById('table-container-3').innerHTML = hypotheticalGcMsDataTable;

Liquid Chromatography-Mass Spectrometry (LC-MS, LC-MS/MS, UPC²)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS, are workhorse techniques for the detection and quantification of a vast range of compounds in liquid samples. [19, 27] However, the analysis of reactive compounds like alkoxysilanes can be challenging. One study noted that their target fluorinated silanes were too reactive with the mobile phases typically used in reversed-phase LC, preventing the development of a viable LC-based method. gcms.cz During analysis of a cosmetic sample, a peak with m/z 947 was tentatively identified as a disiloxane (B77578) of a similar fluorinated silane, suggesting that hydrolysis and condensation can occur during analysis. gcms.cz

To overcome these challenges, Ultra-Performance Convergence Chromatography (UPC²) presents a promising alternative. UPC² is a separation technique that uses compressed carbon dioxide as the primary mobile phase, often with a small percentage of a co-solvent like methanol. [3, 4] This approach leverages the selectivity of normal-phase chromatography with the user-friendliness of reversed-phase LC. gcms.cz Because the mobile phase is less protic and reactive than typical LC eluents, UPC² can be better suited for analyzing moisture-sensitive compounds like this compound. Interfacing UPC² with mass spectrometry provides a powerful tool for separating and detecting such challenging analytes with high resolution and sensitivity. [1, 6]

| Technique | Column Example | Mobile Phase Example | Potential Application |

|---|---|---|---|

| LC-MS/MS | C18 (Reversed-Phase) | Water/Acetonitrile with Formic Acid | Detection of more stable hydrolysis products (silanetriols) or oligomers. diva-portal.org |

| UPC²-MS | Torus DEA | CO₂ with Methanol gradient | Analysis of the intact, unhydrolyzed this compound. lcms.cz |

; document.getElementById('table-container-4').innerHTML = lcAndUpc2ParametersTable;

Computational and Theoretical Investigations of Triethoxy 10,10,10 Trifluorodecyl Silane Systems

Molecular Modeling of Hydrolysis and Condensation Pathways

The formation of durable silane-based coatings from precursors such as Triethoxy(10,10,10-trifluorodecyl)silane is governed by two fundamental chemical processes: hydrolysis and condensation. Molecular modeling is a powerful tool to elucidate the intricate pathways of these reactions.

The hydrolysis of this compound involves the substitution of its ethoxy groups (-OCH2CH3) with hydroxyl groups (-OH) upon reaction with water. This is followed by the condensation of the resulting silanol (B1196071) intermediates to form a network of siloxane bonds (Si-O-Si). These reactions can be catalyzed by either acids or bases. unm.edu

Under acidic conditions, the reaction typically proceeds through the protonation of an ethoxy group, making it a better leaving group. Conversely, under basic conditions, the mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. unm.edu The rates of these reactions are influenced by several factors, including pH, water concentration, and the nature of the solvent. researchgate.net For instance, in related trialkoxysilanes, acidic conditions generally accelerate hydrolysis while slowing down condensation, which can lead to more linear, less-branched polymer structures. unm.eduresearchgate.net In contrast, base catalysis tends to produce more highly branched, particulate-like structures due to faster condensation rates. unm.edu

The long, fluorinated decyl chain of this compound is expected to exert steric hindrance around the silicon center, potentially slowing down both hydrolysis and condensation compared to smaller alkylsilanes. The electron-withdrawing nature of the trifluoromethyl group at the end of the chain may also have a subtle electronic effect on the reactivity of the silane (B1218182) headgroup.

A general representation of the hydrolysis and condensation steps is as follows:

Hydrolysis: R-Si(OCH2CH3)3 + 3H2O ⇌ R-Si(OH)3 + 3CH3CH2OH

Condensation: 2R-Si(OH)3 ⇌ (HO)2(R)Si-O-Si(R)(OH)2 + H2O

Where R represents the 10,10,10-trifluorodecyl group.

| Factor | Influence on Hydrolysis | Influence on Condensation | Resulting Structure |

| Low pH (Acid Catalysis) | Accelerated | Slowed | Linear, weakly branched polymers |

| High pH (Base Catalysis) | Retarded | Accelerated | Highly branched, colloidal particles |

| Water Concentration | Increases with higher concentration | Can be complex, may favor condensation | Dependent on other factors |

| Steric Hindrance (e.g., long alkyl chain) | Decreased rate | Decreased rate | May favor more ordered structures |

Simulations of Self-Assembled Monolayer Formation and Structure

This compound is designed to form self-assembled monolayers (SAMs) on hydroxylated surfaces like silicon dioxide. These monolayers are highly ordered molecular films that can dramatically alter the surface properties of a substrate. Molecular dynamics (MD) simulations are instrumental in understanding the formation process and the final structure of these SAMs.

The strong intermolecular repulsive forces between the rigid, helical fluorocarbon chains of molecules like FDTS are thought to drive the upright orientation, regardless of the packing density. This vertical alignment maximizes the packing efficiency and the exposure of the low-energy trifluoromethyl (-CF3) terminal groups at the surface. It is highly probable that this compound would behave similarly, forming a well-ordered, vertically-oriented SAM.

Simulations can provide detailed structural parameters of the SAM, as illustrated by the following table based on data for analogous fluorinated silanes:

| Parameter | Typical Simulated Value for Fluorinated Alkylsilane SAMs |

| Molecular Tilt Angle | ~0-10° from the surface normal |

| Monolayer Thickness | Dependent on chain length, consistent with vertical orientation |

| Lattice Parameter | Consistent with a hexagonal packing arrangement |

| Surface Coverage | High, leading to a densely packed monolayer |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can provide a fundamental understanding of how its molecular structure influences its chemical behavior.

A key aspect of interest is the effect of the terminal trifluoromethyl group on the molecule's reactivity. The high electronegativity of fluorine atoms creates a strong dipole moment at the end of the alkyl chain. DFT calculations can map the electrostatic potential surface of the molecule, visually representing the charge distribution. This would likely show a region of negative electrostatic potential around the -CF3 group and a relatively electron-deficient silicon atom in the triethoxysilane (B36694) headgroup.

DFT can also be used to study the reaction mechanisms of hydrolysis and condensation in detail. By calculating the energies of reactants, transition states, and products, a theoretical reaction energy profile can be constructed. These calculations can help to determine the activation barriers for different reaction pathways (e.g., acid vs. base catalyzed), providing insights into the reaction kinetics. For instance, DFT studies on similar silanes have shown that the presence of water molecules can stabilize transition states through hydrogen bonding, lowering the activation energy for hydrolysis.

Furthermore, DFT is employed to calculate various molecular properties that are crucial for understanding reactivity, such as:

Frontier Molecular Orbitals (HOMO and LUMO): The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons. For a silane, the LUMO is likely to be centered around the silicon atom, indicating its susceptibility to nucleophilic attack.

Partial Atomic Charges: DFT can quantify the partial charge on each atom, which would confirm the electrophilic nature of the silicon atom.

While specific DFT studies on this compound are not prevalent, the methodology provides a powerful framework for predicting its electronic structure and reactivity.

Predictive Models for Surface Energy and Wettability

The primary function of a this compound monolayer is to create a surface with very low energy, leading to high water and oil repellency (hydrophobicity and oleophobicity). Predictive models, such as Quantitative Structure-Property Relationship (QSPR) models, can be developed to correlate the molecular structure of the silane with the resulting surface properties.

These models are built upon the principle that the properties of a chemical are a function of its molecular structure. For a surface modified with this compound, the key property to predict is the surface free energy. A lower surface free energy corresponds to higher contact angles for liquids like water and hexadecane, indicating greater repellency.

To build a QSPR model, one would first need a dataset of different silanes with experimentally measured surface energies. Then, a set of molecular descriptors would be calculated for each silane. For this compound, important descriptors would likely include:

Constitutional Descriptors: Number of fluorine atoms, molecular weight.

Topological Descriptors: Describing the branching and shape of the molecule.

Quantum Chemical Descriptors: Dipole moment, polarizability, and partial atomic charges obtained from DFT calculations.

A statistical method, such as multiple linear regression or machine learning algorithms, would then be used to find a mathematical equation that links these descriptors to the surface energy. Such a model could then be used to predict the surface energy of new, unsynthesized silane molecules, guiding the design of even more effective surface coatings.